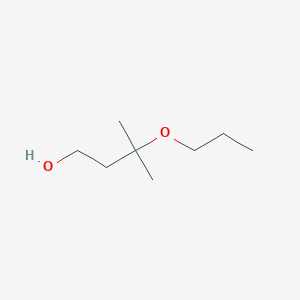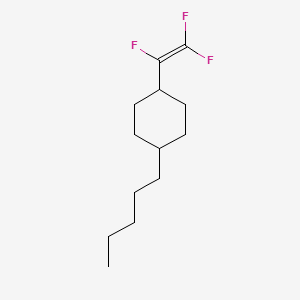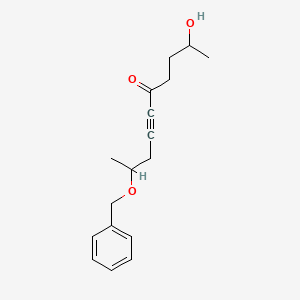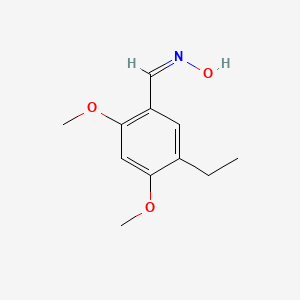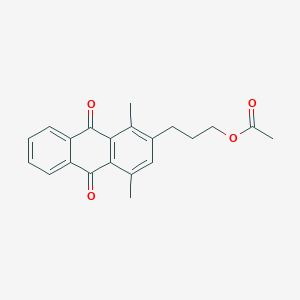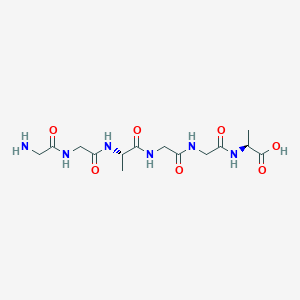
Glycylglycyl-L-alanylglycylglycyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-L-alanylglycylglycyl-L-alanine is a peptide compound composed of glycine and alanine residues. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-alanylglycylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, usually with trifluoroacetic acid (TFA), to expose the reactive amine group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, making them suitable for producing peptides for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-alanylglycylglycyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes like proteases.
Oxidation: Oxidizing agents can modify specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reducing agents can reduce disulfide bonds if the peptide contains cysteine residues.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or enzymes like trypsin.
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields individual amino acids or smaller peptides.
Scientific Research Applications
Glycylglycyl-L-alanylglycylglycyl-L-alanine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmaceuticals: Investigated for its potential therapeutic properties and as a building block for drug development.
Biotechnology: Employed in the production of recombinant proteins and peptides.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-alanylglycylglycyl-L-alanine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved vary widely based on the peptide’s structure and function.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
Glycyl-L-alanine: A dipeptide consisting of glycine and alanine.
L-Alanyl-L-glutamine: A dipeptide with alanine and glutamine residues, known for its stability and solubility.
Uniqueness
Glycylglycyl-L-alanylglycylglycyl-L-alanine is unique due to its specific sequence and combination of glycine and alanine residues. This sequence can influence its stability, solubility, and biological activity, making it distinct from other similar peptides.
Properties
CAS No. |
593240-27-8 |
|---|---|
Molecular Formula |
C14H24N6O7 |
Molecular Weight |
388.38 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N6O7/c1-7(19-11(23)5-16-9(21)3-15)13(25)18-4-10(22)17-6-12(24)20-8(2)14(26)27/h7-8H,3-6,15H2,1-2H3,(H,16,21)(H,17,22)(H,18,25)(H,19,23)(H,20,24)(H,26,27)/t7-,8-/m0/s1 |
InChI Key |
BJOKDDZIUXXHPR-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-](/img/structure/B12574279.png)
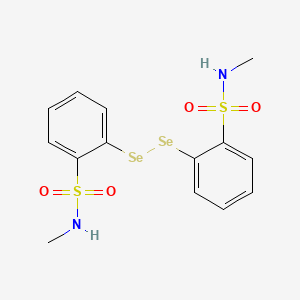
![N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide](/img/structure/B12574291.png)
![4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol](/img/structure/B12574299.png)
![1-[3-{3-[4-(5-Methoxypyrimidin-4-yl)piperazin-1-yl]propyl}-2-(trimethylsilyl)-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B12574304.png)

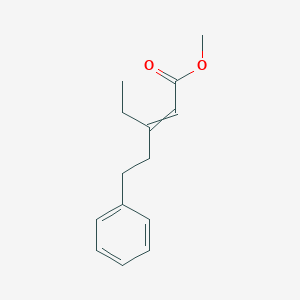
![(1S,2S,3R,4R)-(+)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12574347.png)
